1,5-Diphenylpenta-1,4-dien-3-one

Catalog No.
S3722751
CAS No.
115587-57-0
M.F
C17H14O
M. Wt
234.29 g/mol
Availability
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1,5-Diphenylpenta-1,4-dien-3-one

CAS Number

115587-57-0

Product Name

1,5-Diphenylpenta-1,4-dien-3-one

IUPAC Name

(1Z,4E)-1,5-diphenylpenta-1,4-dien-3-one

Molecular Formula

C17H14O

Molecular Weight

234.29 g/mol

InChI

InChI=1S/C17H14O/c18-17(13-11-15-7-3-1-4-8-15)14-12-16-9-5-2-6-10-16/h1-14H/b13-11-,14-12+

InChI Key

WMKGGPCROCCUDY-HEEUSZRZSA-N

SMILES

C1=CC=C(C=C1)C=CC(=O)C=CC2=CC=CC=C2

Canonical SMILES

C1=CC=C(C=C1)C=CC(=O)C=CC2=CC=CC=C2

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C(=O)/C=C\C2=CC=CC=C2

Description

The exact mass of the compound Dibenzalacetone is 234.104465066 g/mol and the complexity rating of the compound is 272. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is ['117234', '8103']. Its Medical Subject Headings (MeSH) category is 1. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

1,5-Diphenylpenta-1,4-dien-3-one, commonly known as dibenzylideneacetone, is an organic compound with the molecular formula C17H14O\text{C}_{17}\text{H}_{14}\text{O} and a molecular weight of approximately 234.29 g/mol. This compound features a conjugated system of double bonds and a ketone functional group, making it an important molecule in organic chemistry. It appears as a pale-yellow solid that is insoluble in water but soluble in organic solvents like ethanol and acetone .

The structure of 1,5-diphenylpenta-1,4-dien-3-one consists of two phenyl groups attached to a penta-1,4-diene backbone with a ketone at the third position. This configuration allows for significant resonance stabilization and contributes to its chemical reactivity and biological activity.

  • Claisen-Schmidt Condensation: The primary method of synthesis involves the base-catalyzed condensation of benzaldehyde with acetone. This reaction typically utilizes sodium hydroxide as a catalyst, resulting in the formation of dibenzylideneacetone and water .
  • Cycloaddition Reactions: Under prolonged exposure to ultraviolet light, dibenzylideneacetone can undergo [2+2] cycloadditions, leading to the formation of dimeric and trimeric cyclobutane products .
  • Electrophilic Substitution: The presence of electron-rich aromatic rings makes dibenzylideneacetone susceptible to electrophilic substitution reactions, which can modify its structure and introduce various functional groups.

Dibenzylideneacetone exhibits various biological activities that make it of interest in pharmacology:

  • Antimicrobial Properties: Studies have indicated that dibenzylideneacetone possesses antimicrobial activity against several bacterial strains, suggesting potential applications in developing antimicrobial agents .
  • Antioxidant Activity: The compound has been shown to exhibit antioxidant properties, which may be beneficial in preventing oxidative stress-related diseases .
  • Anti-inflammatory Effects: Research indicates that dibenzylideneacetone may reduce inflammation, making it a candidate for therapeutic applications in inflammatory conditions.

The most common synthesis method for 1,5-diphenylpenta-1,4-dien-3-one is through the Claisen-Schmidt condensation:

  • Reagents: Benzaldehyde and acetone are reacted in the presence of a base catalyst (commonly sodium hydroxide).
  • Reaction Conditions: The reaction typically occurs in an aqueous ethanol solution at elevated temperatures.
  • Isolation: The product is purified through recrystallization from suitable solvents such as ethanol or chloroform .

Alternative synthetic routes may involve variations in temperature, solvent choice, or catalyst type to optimize yield and purity.

Dibenzylideneacetone has several applications across various fields:

  • Organic Synthesis: It serves as an important intermediate in the synthesis of complex organic molecules due to its reactive carbonyl group and conjugated double bond system.
  • Ligands in Organometallic Chemistry: It is used as a ligand in coordination chemistry, particularly with palladium complexes, enhancing catalytic activity in cross-coupling reactions .
  • Pharmaceuticals and Cosmetics: Its antioxidant properties make it valuable in formulating sunscreens and other cosmetic products.

Research on the interactions of dibenzylideneacetone includes:

  • Binding Studies: Investigations into how dibenzylideneacetone interacts with various biological targets have shown that it can bind effectively to certain enzymes and receptors, influencing their activity.
  • Synergistic Effects: Studies have explored its potential synergistic effects when combined with other compounds, enhancing its biological efficacy against pathogens or cancer cells.

Dibenzylideneacetone shares structural similarities with several compounds. Here are some notable examples:

Compound NameMolecular FormulaKey Features
DibenzalacetoneC17H14OSimilar structure; used in similar synthetic routes.
1,5-Diphenylpentan-3-oneC17H18OContains additional alkane chain; different reactivity.
BenzylideneacetoneC16H14OOne phenyl group; less sterically hindered.
1,3-DiphenylpropaneC18H18Saturated structure; different physical properties.

Uniqueness of Dibenzylideneacetone

Dibenzylideneacetone is unique due to its specific arrangement of double bonds and ketone functionality that provides distinct electronic properties. Its ability to engage in various

XLogP3

4.1

Hydrogen Bond Acceptor Count

1

Exact Mass

234.104465066 g/mol

Monoisotopic Mass

234.104465066 g/mol

Heavy Atom Count

18

UNII

N4SH2VDI6Y

Wikipedia

(E,Z)-dibenzalacetone

General Manufacturing Information

1,4-Pentadien-3-one, 1,5-diphenyl-: ACTIVE

Dates

Modify: 2024-02-18
1. Conard, C. R.; Dolliver, M. A. (1943). "Dibenzalacetone". Organic Syntheses.; Collective Volume, vol. 2, p. 167
2. Claisen, L.; Claparède, A. (1881). "Ueber Verbindungen des Acetons und Mesityloxds mit Benzaldehyd und über die Constitution des Acetophorons" [On compounds of acetone and mesityl oxide with benzaldehyde and on the composition of phorone]. Berichte der Deutschen Chemischen Gesellschaft (in German). 14: 349–353. doi:10.1002/cber.18810140182. ; see pp. 350–351.
3. Claisen wrote that the German chemist Adolf Baeyer might have synthesized dibenzylideneacetone as early as 1866, although the evidence wasn't clear. (Claisen & Claparède, 1881), p. 350: "Die Einwirkung wasserentziehender Mittel auf ein solches Gemenge ist schon von Baeyer1) flüchtig untersucht worden. Nach ihm entsteht als Endprodukt ein gelbes, in Alkohol unlösliches Harz, als Zwischenprodukt ein ölförmiger, unzersetzt siedender und cumarinartig riechender Körper, der, wie er meint, das Methylketon der Zimmtsäure darstellt." (The effect of a dehydrating agent on such a mixture has already been briefly investigated by Baeyer1). According to him, a yellow resin [that's] insoluble in alcohol arises as a final product, [and] as an intermediate, [there arises] an oily substance [which] boils without decomposing and smells like coumarin [and] which, he thinks, represents the methyl ketone of cinnamic acid.)
4. Baeyer, Adolf (1866). "Ueber Condensation und Polymerie" [On condensation and polymerism]. Annalen der Chemie und Pharmacie (in German). 5 (Supplement): 79–95. ; see p. 82. From p. 82: "Um für diese Ansicht noch einen weiteren Beweis beizubringen, habe ich ein Gemenge von Bittermandelöl und Aceton mit wasserentziehenden Mitteln, Salzsäure, Schwefelsäure, Kali behandelt. Die Condensation erfolgt ausserordentlich schnell, schon nach wenigen Minuten, und nach einiger Zeit verharzt die ganze Masse. Das Endproduct ist ein gelbes Harz, das in Aether löslich und durch Alkohol daraus als gelbes Pulver gefällt wird, welches schwach nach Rhabarber riecht. Die Analyse gab keine verständlichen Zahlen, daher ist die Substanz wahrscheinlich ein Gemenge. Zuerst bildet sich aber ein öliger, unzersetzt flüchtiger Körper, der einen an Cumarin erinnernden Geruch besitzt, und der höchst wahrscheinlich das Methylaceton der Zimmtsäure ist: … ." (In order to provide further proof for this view, I have treated a mixture of benzaldehyde and acetone with dehydrating agents [e.g.,] hydrochloric acid, sulfuric acid, potash. The condensation occurs extraordinarily quickly, after just a few minutes, and after some time the whole mass becomes resinous. The final product is a yellow resin, which [is] soluble in ether and is precipitated therefrom by alcohol as a yellow powder, which smells faintly of rhubarb. Analysis [to determine its empirical formula] produced no intelligible numbers, so the substance is probably a mixture. Initially, however, an oily, stable, volatile substance is formed, which has a smell recalling coumarin, and which is very likely the methyl acetone of cinnamic acid: … .)
5. For biographical information about Charles-Claude-Alexandre Claparède (with photograph), see: Reverdin, Frédéric (1914) "Dr. Alexandre Claparède. 1858–1913," Verhandlungen der Schweizerischen Naturforschenden Gesellschaft: Nekrologe und Biographien verstorbener Mitglieder … (Proceedings of the Swiss Society of Natural Sciences: Obituaries and biographies of deceased members … ), 96 : 22–27. (in French)
6. Hull, L. A. (February 2001). "The Dibenzalacetone Reaction Revisited". J. Chem. Educ. 78 (2): 226. Bibcode:2001JChEd..78..226H. doi:10.1021/ed078p226.
7. Rao, G. N.; Janardhana, C.; Ramanathan, V.; Rajesh, T.; Kumar, P. H. (November 2006). "Photochemical Dimerization of Dibenzylideneacetone. A Convenient Exercise in [2+2] Cycloaddition Using Chemical Ionization Mass Spectrometry". J. Chem. Educ. 83 (11): 1667. Bibcode:2006JChEd..83.1667R. doi:10.1021/ed083p1667.

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